molecular formula C9H15BrO4 B2843403 4-Tert-butyl 1-methyl 2-bromosuccinate CAS No. 914224-29-6

4-Tert-butyl 1-methyl 2-bromosuccinate

Cat. No.: B2843403
CAS No.: 914224-29-6
M. Wt: 267.119
InChI Key: RMYNMVDLUFHECX-UHFFFAOYSA-N
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Description

4-Tert-butyl 1-methyl 2-bromosuccinate is a chemical compound with the molecular formula C₉H₁₅BrO₄. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a bromine atom attached to a succinate backbone.

Scientific Research Applications

4-Tert-butyl 1-methyl 2-bromosuccinate has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Medicinal Chemistry: The compound is utilized in the development of new drugs and therapeutic agents due to its unique chemical properties.

    Biological Studies: It serves as a precursor for the synthesis of biologically active compounds that can be used in various biological assays and studies.

    Industrial Applications: The compound is employed in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

“4-Tert-butyl 1-methyl 2-bromosuccinate” is labeled with the GHS07 pictogram, indicating that it can be harmful . It has hazard statements H302, H315, H319, H335, indicating that it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation and contact with skin and eyes, and using personal protective equipment .

Future Directions

As “4-Tert-butyl 1-methyl 2-bromosuccinate” is used for research purposes , future directions would likely involve its use in various chemical reactions and studies to understand its properties and potential applications better.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl 1-methyl 2-bromosuccinate typically involves the bromination of 4-Tert-butyl 1-methyl succinate. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. This method allows for better control over reaction parameters and improved safety. The use of automated systems and advanced monitoring techniques ensures consistent product quality and higher efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl 1-methyl 2-bromosuccinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Reduction Reactions: The compound can be reduced to form 4-Tert-butyl 1-methyl succinate by using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of 4-Tert-butyl 1-methyl 2-hydroxysuccinate or 4-Tert-butyl 1-methyl 2-amino succinate.

    Reduction: Formation of 4-Tert-butyl 1-methyl succinate.

    Oxidation: Formation of 4-Tert-butyl 1-methyl 2-carboxysuccinate.

Mechanism of Action

The mechanism of action of 4-Tert-butyl 1-methyl 2-bromosuccinate involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the compound acts as a leaving group, making it susceptible to nucleophilic substitution reactions. The tert-butyl and methyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    4-Tert-butyl 1-methyl succinate: Lacks the bromine atom, making it less reactive in substitution reactions.

    4-Tert-butyl 1-methyl 2-chlorosuccinate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and selectivity.

    4-Tert-butyl 1-methyl 2-iodosuccinate: Contains an iodine atom, which is more reactive than bromine in substitution reactions.

Uniqueness

4-Tert-butyl 1-methyl 2-bromosuccinate is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. This makes it a versatile intermediate in organic synthesis and medicinal chemistry, offering a range of possibilities for further functionalization and derivatization.

Properties

IUPAC Name

4-O-tert-butyl 1-O-methyl 2-bromobutanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO4/c1-9(2,3)14-7(11)5-6(10)8(12)13-4/h6H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYNMVDLUFHECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914224-29-6
Record name 4-tert-butyl 1-methyl 2-bromobutanedioate
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